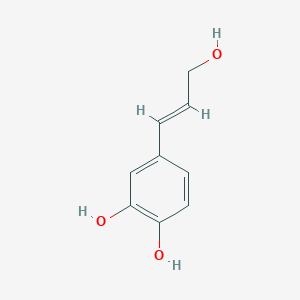
alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(4-methoxyphenyl)-6-methyl-2-pyridineacrylic acid is a monocarboxylic acid that is acrylic acid with substituents 4-methoxyphenyl at position 2 and 6-methylpyridin-2-yl at position 3. It has a role as a metabolite. It is a monocarboxylic acid, a monomethoxybenzene and a member of pyridines. It derives from an acrylic acid.
Applications De Recherche Scientifique
1. Role in Anxiety Disorders
Alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid and its analogues have been investigated for their potential roles in anxiety disorders. For instance, Alpha3IA, a compound closely related to alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid, has been shown to be anxiogenic in nature. This property is primarily mediated by its selective action on alpha3 subunit-containing GABA A receptors. Such findings suggest the potential for compounds like Alpha3IA in understanding and possibly managing anxiety-related conditions (Atack et al., 2005).
2. Potential in Fertility Research
Research has explored the biological properties of diastereoisomeric acids related to alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid. Studies show that certain isomers of these compounds exhibit antifertility, estrogenic, hypocholesterolemic, and gonadotropin inhibitory activities. This research contributes to understanding the potential applications of these compounds in fertility and hormone-related therapies (Crenshaw et al., 1973).
3. Environmental Impact Studies
In environmental studies, derivatives of alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid, like the degradation product R234886, have been examined for their leaching potential in agricultural settings. These studies are crucial for understanding the environmental impact and potential risks posed by the use of such compounds in agriculture (Jørgensen et al., 2012).
4. Investigation in Bone Health
Research involving nonpeptide alphavbeta3 antagonists, structurally related to alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid, has indicated potential applications in the prevention and treatment of osteoporosis. These studies focus on their ability to modulate bone turnover, emphasizing their significance in bone health research (Hutchinson et al., 2003).
Propriétés
Numéro CAS |
23877-48-7 |
|---|---|
Formule moléculaire |
C16H15NO3 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
(Z)-2-(4-methoxyphenyl)-3-(6-methylpyridin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C16H15NO3/c1-11-4-3-5-13(17-11)10-15(16(18)19)12-6-8-14(20-2)9-7-12/h3-10H,1-2H3,(H,18,19)/b15-10- |
Clé InChI |
DXKRVBFWTXQSNQ-GDNBJRDFSA-N |
SMILES isomérique |
CC1=NC(=CC=C1)/C=C(/C2=CC=C(C=C2)OC)\C(=O)O |
SMILES |
CC1=NC(=CC=C1)C=C(C2=CC=C(C=C2)OC)C(=O)O |
SMILES canonique |
CC1=NC(=CC=C1)C=C(C2=CC=C(C=C2)OC)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



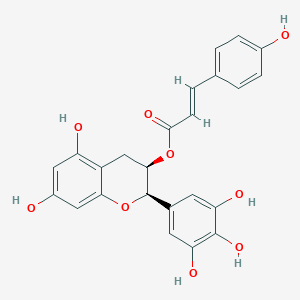
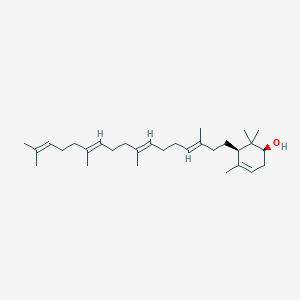
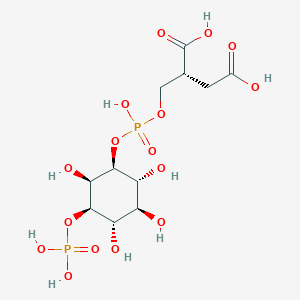
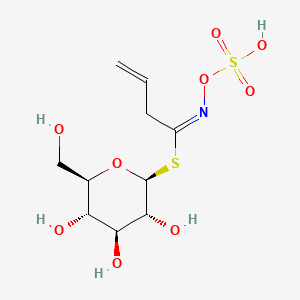

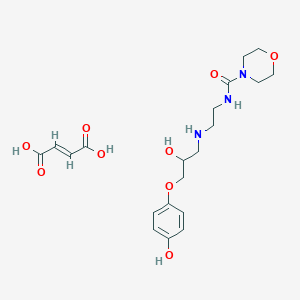
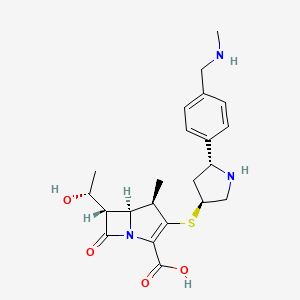

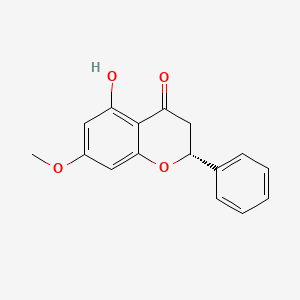
![Ethyl (41R,13AS)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B1236246.png)


![7-Benzamido-4-hydroxy-3-({4-[(4-sulfonatophenyl)diazenyl]phenyl}diazenyl)naphthalene-2-sulfonate](/img/structure/B1236249.png)
